Sodium phytate

説明

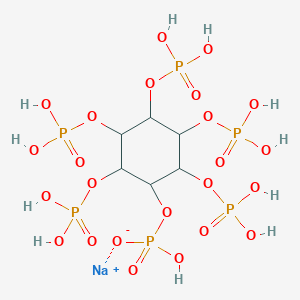

Structure

2D Structure

特性

IUPAC Name |

dodecasodium;(2,3,4,5,6-pentaphosphonatooxycyclohexyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18O24P6.12Na/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;;;;;;;/q;12*+1/p-12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETSPIPODMGOEJ-UHFFFAOYSA-B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Na12O24P6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00938091 | |

| Record name | Dodecasodium cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

923.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17211-15-3, 14306-25-3 | |

| Record name | Phytate persodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017211153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecasodium cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Myo-Inositol, hexakis(dihydrogen phosphate), sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Myo-Inositol, hexakis(dihydrogen phosphate), dodecasodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHYTATE PERSODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F6PM8J684 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms of Action of Sodium Phytate

Chelation Properties and Metal Ion Interactions

Sodium phytate is a potent chelating agent, meaning it can form multiple bonds with a single metal ion. patsnap.comformulachemistry.com This property is central to many of its physiological and anti-nutritional effects.

Binding with Divalent and Trivalent Cations and its Reversal

This compound readily binds with di- and trivalent mineral cations, including calcium (Ca²⁺), magnesium (Mg²⁺), iron (Fe²⁺/³⁺), zinc (Zn²⁺), copper (Cu²⁺), and manganese (Mn²⁺). core.ac.uktandfonline.commdpi.com This interaction forms insoluble and stable complexes, particularly at physiological pH. researchgate.net The strength of this binding can render these essential minerals unavailable for absorption in the gastrointestinal tract. mdpi.comfrontiersin.org The formation of these complexes is influenced by the pH of the environment and the molar ratio of phytate to the specific cation. core.ac.uk For instance, a calcium-to-phytate molar ratio of 6:1 has been suggested as a critical point for calcium bioavailability. core.ac.uk Similarly, a high phytate-to-zinc molar ratio, such as 15:1, has been linked to reduced zinc absorption, a situation exacerbated by the presence of calcium. core.ac.uk

The chelation process is, however, reversible under certain conditions. The enzymatic action of phytases, which are not produced by humans but are present in some dietary sources and produced by gut microbiota, can break down phytic acid. mdpi.com This degradation releases the bound minerals, making them available for absorption. nih.gov Additionally, the presence of certain substances, like ascorbic acid (Vitamin C), can counteract the inhibitory effect of phytate on iron absorption. researchgate.net The addition of chelating agents like EDTA has also been shown to reverse the inhibitory effects of some metal ions on phytate hydrolysis, although its effectiveness varies depending on the specific metal ion. nih.gov

Influence on Oxidative Stress through Metal Chelation

The chelation of metal ions, particularly iron, is a key mechanism by which this compound exerts antioxidant effects. patsnap.comformulachemistry.com Free iron ions can participate in the Fenton reaction, a process that generates highly reactive and damaging free radicals, leading to oxidative stress. nih.gov By binding to these metal ions, this compound prevents them from catalyzing oxidative reactions. formulachemistry.comchemicalbook.com This action helps to protect cells and other molecules, such as vitamins and unsaturated oils, from oxidative damage. formulachemistry.comnih.gov This antioxidant property is beneficial in preserving the quality and efficacy of various products and may contribute to protecting the body's cells from damage. chemicalbook.compowerofplantsskincare.co.nz

Impact on Mineral Bioavailability and Utilization

A primary consequence of this compound's chelation properties is its significant impact on the bioavailability of essential minerals. mdpi.comnih.gov By forming insoluble complexes with minerals like iron, zinc, calcium, and magnesium in the digestive tract, phytate inhibits their absorption. mdpi.comwikipedia.orgharvard.edu This effect is particularly pronounced in diets heavily reliant on phytate-rich foods like whole grains, legumes, and seeds. mdpi.comnih.gov The reduction in mineral absorption can lead to deficiencies over time, especially in populations where these foods are dietary staples. mdpi.comhealthline.com For example, studies have shown that high phytic acid content in diets is associated with reduced absorption of iron, zinc, and calcium. mdpi.comhealthline.com The inhibitory effect applies to the meal in which phytate is consumed and does not necessarily affect mineral absorption from subsequent meals. healthline.com

Enzyme Inhibition and Modulation

Beyond its interactions with minerals, this compound can also influence the activity of various enzymes, particularly those involved in digestion and microbial metabolism.

Inhibition of Hydrolytic Enzymes in the Gastrointestinal Tract

This compound has been shown to inhibit the activity of several key digestive enzymes in the gastrointestinal tract, including trypsin, lipase (B570770), and amylase. tandfonline.comnih.govpreprints.org The mechanism of this inhibition is thought to involve the formation of complexes between the negatively charged phytate molecule and the positively charged amino acid residues on the surface of these enzymes. researchgate.netresearchgate.net This binding can alter the enzyme's structure and block its active site, reducing its ability to break down proteins, fats, and carbohydrates, respectively. researchgate.net

The inhibition of these hydrolytic enzymes can lead to reduced digestibility of proteins and carbohydrates. tandfonline.comnih.gov For instance, the inhibition of trypsin can impair protein digestion, while the inhibition of amylase can affect starch hydrolysis. oup.com Studies have demonstrated that this compound can depress the activity of lipase in the pancreas and small intestine of broiler chickens. cambridge.org The inhibition of human salivary α-amylase by phytic acid has been characterized as a mixed non-competitive type and is dependent on pH. jscholarpublishers.com

| Enzyme | Effect of this compound |

| Trypsin | Inhibition, potentially through the formation of protein-phytate complexes. researchgate.netresearchgate.net |

| Lipase | Inhibition has been observed in vitro and in animal studies. tandfonline.comcambridge.org |

| Amylase | Inhibition of activity, affecting starch digestion. oup.comjscholarpublishers.com |

Regulation of Inositol-Phosphate Synthase Activity in Gut Microbiota

The gut microbiota plays a crucial role in the digestion of phytate, as humans lack the necessary phytase enzymes. nih.gov Ingested phytate that reaches the colon can be metabolized by gut bacteria. oup.com Interestingly, studies in mice have shown that the administration of this compound can lead to a decrease in the abundance of bacteria that produce inositol-phosphate synthase. tandfonline.comresearchgate.nettandfonline.com This enzyme is involved in the synthesis of inositol (B14025) phosphates. researchgate.net

It is hypothesized that the increased availability of inositol phosphates from the breakdown of dietary phytate in the gut may create a feedback mechanism that downregulates the production of inositol-phosphate synthase by the gut microbiota. tandfonline.comresearchgate.net The breakdown of phytate by gut bacteria can produce lower inositol phosphates, such as inositol triphosphate (IP3), which have their own biological activities. nih.govmdpi.com The alteration in the abundance of inositol-phosphate synthase-producing bacteria suggests that dietary phytate can modulate the metabolic functions of the gut microbiome. tandfonline.comtandfonline.com

Cellular and Molecular Pathway Modulation

This compound, and its acidic form, phytic acid, exert significant influence over various cellular and molecular pathways, impacting fundamental processes such as cell signaling and the breakdown of cellular components. These interactions are central to its observed biological effects.

Influence on Cell Signaling Pathways (Growth, Differentiation, Apoptosis)

This compound modulates a complex network of cell signaling pathways that govern cell growth, differentiation, and programmed cell death (apoptosis). patsnap.com Its influence is often linked to its dephosphorylation into lower inositol phosphates (IP1-5), which are key players in intracellular signal transduction. oup.comresearchgate.net

Growth Inhibition and Cell Cycle Arrest: this compound has demonstrated the ability to inhibit the proliferation of various cancer cell lines in a dose- and time-dependent manner. nih.gov For instance, in colorectal cancer cells, it can cause cell cycle arrest at the G2/M phase, thereby halting cell division. researchgate.netresearchgate.net In breast cancer cells, it has been shown to induce G1 cell cycle arrest. tandfonline.com This is achieved by influencing key regulatory proteins. For example, it can lead to an increase in p27Kip1, a cell cycle inhibitor, and a decrease in phosphorylated retinoblastoma (pRB), a protein that promotes cell cycle progression. tandfonline.com

Induction of Apoptosis: A significant mechanism of this compound is its ability to induce apoptosis in malignant cells. patsnap.comfrontiersin.org In colorectal cancer cell lines, it has been shown to trigger the mitochondrial intrinsic apoptosis pathway through the activation of caspase-9 and caspase-3. researchgate.netresearchgate.net Studies have also demonstrated its ability to enhance apoptosis in mammary tumor models. tandfonline.com This pro-apoptotic effect contributes to its potential as an anticancer agent. nih.govresearchgate.net

Promotion of Differentiation: Beyond inhibiting growth and inducing apoptosis, this compound can also promote the differentiation of malignant cells, often causing them to revert to a more normal phenotype. oup.comresearchgate.net This effect has been observed in various cancer models and suggests that this compound can help restore normal cellular function. nih.govajol.info In the context of bone health, phytic acid has been shown to enhance the osteogenic differentiation of bone marrow mesenchymal stem cells, particularly under high-glucose conditions. nih.gov

Modulation of Key Signaling Pathways: The effects of this compound on cell growth, apoptosis, and differentiation are mediated through its interaction with several critical signaling pathways:

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation. Phytic acid has been shown to inhibit this pathway in colon cancer cells, leading to decreased cell growth. nih.gov

NF-κB and β-catenin Signaling: In colorectal cancer, phytic acid has been found to suppress these signaling pathways, which are involved in inflammation and cell proliferation. researchgate.net

ERK Pathway: In the context of bone health, phytic acid was found to rescue the high-glucose-inhibited expression of phosphorylated extracellular regulated protein kinases (p-ERK), thereby enhancing osteogenesis and inhibiting senescence in bone marrow mesenchymal stem cells. nih.gov Conversely, in some cancer cells, it can decrease the levels of pERK. nih.gov

PKC Signaling: Phytic acid's interaction with Protein Kinase C (PKC) is implicated in the regulation of apoptotic signaling and proliferation pathways. tandfonline.com

Impact on Cellular Component Breakdown

This compound also plays a role in the breakdown and recycling of cellular components, a process critical for maintaining cellular health and responding to stress.

Autophagy Modulation: Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and proteins. This compound has been shown to upregulate autophagy proteins, such as beclin-1. medchemexpress.comnih.gov This suggests a role in promoting cellular housekeeping and renewal. nih.govspecialchem.com In models of neurodegenerative diseases like Alzheimer's, phytic acid has been observed to improve autophagy, which may contribute to its neuroprotective effects. nih.govresearchgate.net

Enzyme Inhibition: this compound can inhibit certain enzymes involved in the breakdown of cellular components. patsnap.com It has been noted to inhibit important hydrolytic enzymes such as trypsin, lipase, and amylase, which can affect the digestion of proteins, lipids, and carbohydrates. tandfonline.com This inhibitory action is also a key aspect of its "anti-nutrient" properties, as it can reduce the bioavailability of certain nutrients.

Research Findings on this compound's Mechanisms of Action

| Category | Specific Effect | Affected Pathways/Molecules | Cell/Tissue Type |

| Cell Growth | Inhibition of proliferation | G2/M phase arrest, downregulation of NF-κB and β-catenin | Colorectal cancer cells researchgate.netresearchgate.net |

| Inhibition of proliferation | G1 cell cycle arrest, increased p27Kip1, decreased pRB | Breast cancer cells tandfonline.com | |

| Reduced cell proliferation | Inhibition of PI3K/Akt/mTOR pathway | Colon cancer cells nih.gov | |

| Apoptosis | Induction of apoptosis | Activation of caspase-9 and caspase-3 | Colorectal cancer cells researchgate.netresearchgate.net |

| Enhanced apoptosis | Not specified | Rat mammary tumorigenesis model tandfonline.com | |

| Pro-apoptotic effect | Activation of apoptotic machinery | Cancer cells in general nih.gov | |

| Differentiation | Induction of differentiation | Reversion to normal phenotype | Malignant cells oup.comresearchgate.net |

| Enhanced osteogenic differentiation | Activation of ERK pathway | Human bone marrow mesenchymal stem cells nih.gov | |

| Cellular Breakdown | Upregulation of autophagy | Increased beclin-1 expression | MC65 cells (neuroblastoma) medchemexpress.comnih.gov |

| Inhibition of enzymes | Trypsin, lipase, amylase | Digestive system tandfonline.com |

Biological Effects and Therapeutic Potentials of Sodium Phytate

Anticancer Research

Sodium phytate, the salt form of phytic acid (also known as inositol (B14025) hexaphosphate or IP6), has garnered significant attention in preclinical and, to a lesser extent, clinical research for its potential anticancer properties. frontiersin.orgnih.gov

Inhibition of Cancer Cell Growth and Induction of Apoptosis in Preclinical Studies

A substantial body of preclinical evidence demonstrates that this compound can inhibit the proliferation of various cancer cell lines and induce apoptosis, or programmed cell death. frontiersin.orgnih.govpatsnap.com Laboratory studies have shown its efficacy in a dose- and time-dependent manner against a range of human cancer cells, including but not limited to:

Breast cancer cells

Prostate cancer cells

Cervical cancer cells

Colon cancer cells (HT-29)

Leukemic hematopoietic cells (K-562)

HepG2 hepatoma cells

Rhabdomyosarcoma cells

The anti-proliferative effects of this compound are not uniform across all cell types, suggesting that its mechanisms of action may vary depending on the specific cancer. Furthermore, research indicates that phytate can promote the differentiation of malignant cells, which can lead to them reverting to a more normal, non-cancerous state. nih.gov Studies have observed this differentiation-inducing effect in human colon, prostate, and breast cancer cells, as well as in rhabdomyosarcoma cells.

Interestingly, the dephosphorylated metabolites of phytate, such as inositol pentaphosphate (IP5) and inositol tetraphosphate (B8577671) (IP4), have also demonstrated anticancer activity. nih.gov In some studies, these metabolites were found to be even more potent than the parent compound in inducing apoptosis in HeLa cervical cancer cells. nih.gov

Table 1: Preclinical Findings on this compound's Anticancer Effects

| Cancer Cell Line | Observed Effects |

| Breast Cancer | Inhibition of cell growth, induction of differentiation. |

| Prostate Cancer | Inhibition of cell growth, induction of differentiation. |

| Cervical Cancer (HeLa) | Induction of apoptosis (also by metabolites IP4, IP5). nih.gov |

| Colon Cancer (HT-29) | Inhibition of cell growth, induction of differentiation. |

| Leukemia (K-562) | Inhibition of cell growth. |

| Liver Cancer (HepG2) | Inhibition of cell growth. |

| Rhabdomyosarcoma | Inhibition of cell growth, induction of differentiation. |

Synergistic Anticancer Activity with Inositol

Research has uncovered a synergistic relationship between this compound and inositol, a related carbohydrate. frontiersin.orgnih.govoup.com When used in combination, these two compounds have demonstrated a more potent anticancer effect than when either is used alone. oup.com This enhanced activity has been observed in various experimental models, including those for colon, lung, and mammary cancers. oup.comwaocp.org The addition of inositol is hypothesized to augment the anti-proliferative and antineoplastic functions of this compound. oup.com

Mechanisms of Antineoplastic Action (e.g., Cell Cycle Inhibition, Natural Killer Cell Activity Augmentation)

The anticancer effects of this compound are believed to be multifactorial, involving several distinct biological pathways. Key proposed mechanisms include:

Cell Cycle Inhibition: this compound can interfere with the normal progression of the cell cycle in cancer cells, thereby halting their uncontrolled division.

Augmentation of Natural Killer (NK) Cell Activity: Natural killer cells are a type of immune cell crucial for destroying cancerous cells. nih.gov Phytic acid has been shown to enhance the activity of NK cells, boosting the body's innate defense against cancer.

Gene Alteration: It is suggested that phytic acid may influence the expression of genes involved in carcinogenesis.

Antioxidant Functions: this compound possesses antioxidant properties, which can help protect cells from damage caused by free radicals, a factor implicated in cancer development. waocp.org

Metabolic Regulation Research

Influence on Glucose Metabolism and Glycemic Response

This compound has also been investigated for its effects on glucose metabolism and blood sugar control. researchgate.net Studies suggest that it may play a role in managing hyperglycemia. mdpi.com

Research in diabetic animal models has shown that dietary supplementation with this compound can lead to lower fasting and random blood glucose levels. researchgate.net In one study with diabetic mice, those fed diets containing 0.5% and 1.0% this compound exhibited significantly lower levels of hemoglobin A1c, an indicator of long-term blood glucose control. researchgate.net Furthermore, in a glucose tolerance test, the mice receiving this compound showed significantly lower blood glucose levels 30 minutes after a glucose injection compared to the control group. researchgate.net

The mechanism behind this effect is thought to be related to the ability of phytic acid to reduce the digestibility of starch. nih.govresearchgate.net In vitro studies have demonstrated that the presence of this compound can significantly slow down the rate at which raw wheat starch is digested. nih.govresearchgate.net When added to bread, it also decreased its digestibility and resulted in a flatter blood glucose response in human volunteers. nih.govresearchgate.net This suggests that by slowing carbohydrate digestion, this compound can help to moderate the post-meal spike in blood sugar. nih.govresearchgate.net

In Vitro Starch Digestibility Reduction

Impact on Lipid Metabolism (e.g., Cholesterol, Triglyceride Levels)

This compound has been shown to influence lipid metabolism, affecting serum and hepatic levels of cholesterol and triglycerides in various animal studies.

In diabetic KK mice fed diets with 0.5%, 1.0%, or 1.5% this compound for eight weeks, significant reductions in serum total cholesterol and low-density lipoprotein (LDL) cholesterol were observed in the groups receiving 1.0% and 1.5% phytate. researchgate.net Moreover, the total lipid and total cholesterol content in the liver were significantly lower in all groups that consumed phytate compared to the control group. researchgate.net

Studies in rats fed a high-sucrose diet found that hepatic levels of triglycerides and cholesterol, as well as the activity of fat-producing enzymes, were reduced as the dietary phytate level increased. researchgate.net A diet containing 10% this compound led to a drastic depression of serum triglyceride and cholesterol levels. mdpi.comresearchgate.net In another study on rats, a 0.2% phytic acid diet resulted in a significant decline in triglyceride content in the liver. semanticscholar.orgjafs.com.pl However, this same study noted an increase in total cholesterol and high-density lipoprotein (HDL) cholesterol in the blood serum. semanticscholar.orgjafs.com.pl

Research in broiler chickens also demonstrated that dietary this compound decreased serum total cholesterol and hepatic triglycerides, while increasing the concentration of HDL cholesterol. cambridge.org

Management of Hyperlipidemia

The observed effects of this compound on lipid profiles suggest its potential utility in the management of hyperlipidemia, a condition characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood.

Animal studies have consistently shown that dietary supplementation with this compound can lead to a reduction in key lipid parameters associated with hyperlipidemia. For instance, research in diabetic mice demonstrated a significant lowering of serum total cholesterol and LDL cholesterol. researchgate.net Similarly, studies in rats have reported that this compound can decrease serum triglycerides and cholesterol, particularly at higher dietary concentrations. mdpi.comresearchgate.net The compound has also been shown to reduce hepatic total lipids and triglycerides. nih.govresearchgate.net By lowering circulating and liver lipid levels, this compound may help mitigate the risks associated with hyperlipidemia. core.ac.uk

Anti-Inflammatory Research

Modulation of Inflammatory Responses (e.g., Mammary, Pulmonary Inflammation)

Phytic acid, the parent compound of this compound, exhibits anti-inflammatory properties that extend beyond the gut. Research in murine models has indicated that phytate can alleviate inflammatory responses in the mammary glands and lungs. researchgate.nettandfonline.comtandfonline.comresearchgate.net Studies have also shown it can reduce pulmonary fibrosis in these models. researchgate.nettandfonline.comtandfonline.com

The anti-inflammatory mechanism of phytic acid involves the modulation of immune cell responses and signaling pathways. In vitro experiments have shown that phytic acid can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and interleukin-1β (IL-1β), in macrophages by lowering intracellular calcium levels. nih.govresearchgate.net In a mouse model of metabolic dysfunction-associated steatohepatitis, phytic acid was found to alleviate hepatic inflammation by inhibiting the production of pro-inflammatory cytokines through the modulation of mTOR signaling. oup.com

Maintenance of Colonic Mucosa Non-Inflammatory State

Phytate demonstrates immunoregulatory effects that are particularly relevant to the gastrointestinal tract, where it can help maintain a non-inflammatory state in the colonic mucosa. researchgate.nettandfonline.comtandfonline.comresearchgate.net

In a study involving mice on a high-fat diet, which typically induces inflammation, supplementation with phytic acid was shown to alleviate colonic inflammation and improve damage to the colon tissue. acs.org It achieved this by reducing the protein expression of inflammatory markers and inhibiting the activation of the NF-κB signaling pathway in the colon, a key pathway in promoting inflammatory responses. acs.org This suggests that phytate can help protect the integrity of the intestinal barrier and regulate local immune responses to prevent or reduce inflammation in the colon. researchgate.net

Table 3: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| Phytic Acid | 890 |

| Cholesterol | 5997 |

Antioxidant Research

Mechanism of Action as a Potent Antioxidant

This compound, the sodium salt of phytic acid, demonstrates significant antioxidant properties primarily through its potent metal-chelating ability. patsnap.comchemicalbook.comformulachemistry.com Its molecular structure allows it to effectively bind with multivalent metal ions such as iron, calcium, magnesium, and zinc. patsnap.comlesielle.com This chelation is a key aspect of its antioxidant mechanism. patsnap.comchemicalbook.com

Protection Against Oxidative Damage

This compound's capacity to chelate metal ions provides significant protection against various forms of oxidative damage. patsnap.com By binding to free iron, it effectively inhibits iron-driven hydroxyl radical formation and reduces lipid peroxidation. nih.gov Lipid peroxidation is a destructive chain reaction that damages cell membranes and other lipid-containing structures.

Research has shown that this compound can prevent the oxidative degradation of fats and oils, a process that leads to rancidity. chemicalbook.com This protective effect extends the shelf life and maintains the quality of products containing these components. chemicalbook.comformulatorsampleshop.com In biological systems, this translates to the protection of cellular membranes from peroxidative damage.

Renal and Urological Health Research

Inhibition of Pathological Calcification (e.g., Renal Lithiasis, Kidney Stones)

This compound has demonstrated a significant ability to inhibit pathological calcifications, particularly the formation of kidney stones (renal lithiasis). mdpi.comfrontiersin.org Its mechanism of action is multifaceted, involving the inhibition of calcium salt crystallization. mdpi.comfrontiersin.orgnih.gov

Studies have shown that phytate is a powerful inhibitor of the formation of calcium oxalate (B1200264) and calcium phosphate (B84403) crystals, the primary components of most kidney stones. mdpi.comuib.catphytojournal.com Research in animal models has supported these findings. For example, in rats where kidney stone formation was induced, the administration of phytic acid significantly reduced the development of calcifications on the renal papillae and lowered the total calcium content in the papillary tissue. mdpi.comnih.gov

Observational studies in humans have also suggested a link between dietary phytate intake and a reduced risk of kidney stone formation. nih.govuib.cat Individuals prone to forming calcium oxalate stones have been found to have lower levels of urinary phytate compared to healthy individuals. uib.cat This suggests that adequate phytate levels in the urine may play a protective role against the development of renal calculi. nih.govuib.cat

Reduction of Oxalate Monohydrate and Calcium Phosphate Crystal Formation

This compound's inhibitory effect on kidney stone formation is directly related to its ability to interfere with the crystallization process of calcium oxalate and calcium phosphate. uib.catphytojournal.com It has been shown to be a potent inhibitor of both the nucleation (the initial formation of crystals) and the subsequent growth of these crystals. uib.cat

Specifically, phytate acts as a very effective inhibitor of the heterogeneous nucleation of calcium oxalate, which is considered a crucial early step in stone formation. uib.cat It also inhibits the homogeneous nucleation of calcium phosphate (brushite) and the crystalline growth of calcium oxalate. uib.cat

Research indicates that phytate can modulate the type of calcium oxalate crystals that form. It can influence the formation of calcium oxalate dihydrate (COD) crystals, which are less likely to be retained in the urinary tract and form stones, over the more adherent calcium oxalate monohydrate (COM) crystals. phytojournal.com This modulation, along with its ability to chelate calcium and its antioxidant properties, contributes to its antiurolithiatic effects. phytojournal.com

Bone Health Research

Research into the effects of this compound on bone health has yielded interesting, though sometimes conflicting, results. The primary mechanism through which phytate is thought to influence bone metabolism is its ability to inhibit the dissolution of hydroxyapatite (B223615), the main mineral component of bone. nih.govnih.govencyclopedia.pub This action is similar to that of bisphosphonates, a class of drugs used to treat osteoporosis. nih.govencyclopedia.pub

Several studies suggest a positive correlation between phytate consumption and bone mineral density (BMD). nih.govencyclopedia.pubresearchgate.net Cross-sectional studies in postmenopausal women have indicated that higher phytate intake is associated with increased BMD in the lumbar spine and femoral neck. nih.govimrpress.com One study suggested that a daily intake of over 307 mg of phytate was associated with normal BMD. nih.govencyclopedia.pub In an animal model of postmenopausal osteoporosis, rats fed a diet enriched with phytin (B1216650) (the calcium-magnesium salt of phytic acid) showed increased BMD in the femur and vertebrae compared to those on a phytate-free diet. encyclopedia.pub

However, other research has raised concerns about the potential negative effects of high phytate intake, particularly when combined with a low-calcium diet. elifesciences.org One study in rats found that a high-phytate diet led to impaired renal reabsorption of calcium and phosphate, resulting in an increase in parathyroid hormone (PTH) and predisposing the rats to hypophosphatemic rickets. encyclopedia.pubmdpi.com It is important to note that this study used this compound, whereas phytate in food is typically in the form of calcium-magnesium salt. encyclopedia.pub Another clinical trial found that a specific phytate-derived drug, SNF472, while effective in reducing cardiovascular calcification, was associated with a reduction in total hip BMD in hemodialysis patients. frontiersin.org

Table of Research Findings on this compound and Bone Health

| Study Type | Subject | Key Findings | Reference |

| In Vitro | Hydroxyapatite Crystals | Phytate inhibited the dissolution of hydroxyapatite, with an effect similar to alendronate and greater than etidronate. nih.govencyclopedia.pubresearchgate.net | nih.govencyclopedia.pubresearchgate.net |

| Animal Study | Ovariectomized Rats | Rats fed a phytin-enriched diet had significantly higher bone mineral density in the femur and L4 vertebra. encyclopedia.pub | encyclopedia.pub |

| Animal Study | Male and Female Rats | A high-phytate, low-calcium diet led to impaired mineral and phosphate metabolism, predisposing rats to bone loss. elifesciences.org | elifesciences.org |

| Cross-Sectional Study | Postmenopausal Women | Higher phytate consumption was associated with increased bone mineral density in the lumbar spine. nih.govencyclopedia.pub | nih.govencyclopedia.pub |

| Cross-Sectional Study | Postmenopausal Women | Women with higher urinary phytate levels had significantly higher bone mineral density in the lumbar spine and femoral neck. imrpress.com | imrpress.com |

| Clinical Trial | Hemodialysis Patients | SNF472 (a phytate derivative) was associated with a significant reduction in total hip bone mineral density compared to placebo. frontiersin.org | frontiersin.org |

Prevention of Bone Mass Loss

Phytate, the anion of phytic acid, has demonstrated a potential role in the prevention of bone mass loss. nih.gov Observational studies have indicated a positive correlation between dietary phytate consumption and bone mineral density (BMD). nih.govmdpi.com A cross-sectional study involving 415 postmenopausal women found a significant association between low phytate intake and reduced BMD in the lumbar spine. nih.govencyclopedia.pub The findings suggested that a daily intake of at least 307 mg of phytate could help prevent bone mineral loss. nih.govencyclopedia.pub Another prospective study with 1473 subjects revealed that higher phytate consumption was associated with greater bone mineral density. nih.gov

In an animal model of postmenopausal osteoporosis, ovariectomized rats fed a diet supplemented with 1% phytin (a salt of phytic acid) exhibited an increase in bone mineral density in the femur and L4 vertebra compared to a group on a no-phytate diet. nih.govencyclopedia.pub This suggests that phytin was effective in mitigating bone density loss resulting from estrogen deficiency. nih.govencyclopedia.pub Furthermore, in vitro studies have shown that phytate can inhibit osteoclastogenesis, the process of bone resorption by osteoclast cells, in both human and mouse cell lines. nih.govmdpi.com

Table 1: Summary of Studies on Phytate and Bone Mass Loss

| Study Type | Subjects | Key Findings | Reference(s) |

|---|---|---|---|

| Cross-sectional | 415 postmenopausal women | Low phytate consumption was significantly associated with low lumbar spine BMD. | nih.govencyclopedia.pub |

| Prospective | 1473 subjects | Higher phytate consumption correlated with greater bone mineral density. | nih.gov |

| Animal Model | Ovariectomized rats | 1% phytin diet increased femoral and L4 vertebrae bone mineral density. | nih.govencyclopedia.pub |

| In vitro | Human and mouse cell lines | Phytate inhibited osteoclastogenesis. | nih.govmdpi.com |

Inhibition of Hydroxyapatite Dissolution and Bone Resorption

The mechanism by which phytate may protect against bone loss is partly attributed to its ability to inhibit the dissolution of hydroxyapatite, the primary mineral component of bone. encyclopedia.pubresearchgate.net Phytate molecules can adsorb to the surface of hydroxyapatite crystals, thereby preventing their breakdown. nih.govresearchgate.net This action is similar to that of bisphosphonates, a class of drugs widely used to treat bone loss disorders. encyclopedia.pubresearchgate.net

In vitro studies have demonstrated that phytate can inhibit acid-driven dissolution of hydroxyapatite in a concentration-dependent manner. nih.govencyclopedia.pub The inhibitory effect of phytate on hydroxyapatite dissolution has been shown to be comparable to that of alendronate and more potent than etidronate, both of which are bisphosphonate drugs. researchgate.netnih.gov By binding to hydroxyapatite crystals, phytate interferes with the bone resorption process carried out by osteoclasts. nih.govresearchgate.net

Table 2: Comparative Inhibition of Hydroxyapatite (HAP) Dissolution

| Inhibitor | Concentration | Inhibition Effect | Reference(s) |

|---|---|---|---|

| Phytate | 1 µM and 3 µM | Concentration-dependent inhibition of HAP dissolution. | researchgate.net |

| Alendronate | 1 µM and 3 µM | Similar inhibitory effect to phytate. | researchgate.net |

| Etidronate | 1 µM and 3 µM | Less inhibitory effect compared to phytate and alendronate. | researchgate.net |

Oral Health Research

Cariostatic Activity

This compound has been investigated for its potential to prevent dental caries. karger.com Its proposed mechanism of action involves retarding the demineralization of tooth enamel. karger.com Early in vitro and animal studies suggested that this compound could inhibit demineralization and exhibit anti-caries effects. karger.comnih.gov It is believed that phytate's ability to bind to the tooth surface can help protect it from acid attack. nih.gov

Research has explored the inclusion of this compound in oral care compositions, sometimes in combination with other agents like calcium and arginine, to enhance its cariostatic properties. google.com The concept is that these components could work together to neutralize acids produced by dental plaque and reduce enamel demineralization. google.com However, it is worth noting that some later research was unable to replicate the earlier findings regarding its cariostatic efficacy. karger.com An in situ caries study found that the addition of phytate to a fluoride (B91410) toothpaste did not significantly impact the fluoride's ability to promote the remineralization of early-stage enamel lesions or prevent the demineralization of more advanced lesions. researchgate.net

Reduction of Extrinsic Tooth Stain

This compound has shown efficacy in reducing extrinsic tooth stains. ijcpd.orgmdpi.com Its mechanism is attributed to its strong chelating effect, where its multiple phosphate groups bind to calcium ions on the enamel surface. ijcpd.org This action inhibits the binding of stain molecules to the tooth. ijcpd.org

A randomized clinical trial conducted over eight weeks assessed a toothpaste containing 10% high-cleaning silica, 0.5% this compound, and 0.5% sodium pyrophosphate. nih.govresearchgate.net The results demonstrated that this formulation was effective in reducing extrinsic tooth stains. nih.govresearchgate.net Participants using the test toothpaste showed statistically significant reductions in the area and intensity of tooth stains compared to a control group. nih.govresearchgate.net Specifically, the test group exhibited a 26.55% reduction in stain area and a 25% reduction in stain intensity relative to the control group. researchgate.net Another clinical trial also reported that a whitening toothpaste with 0.5% this compound and 0.5% sodium pyrophosphate significantly reduced both the area and intensity of stains after use. mdpi.com

Table 3: Clinical Trial on Extrinsic Stain Reduction

| Toothpaste Formulation | Duration | Key Findings | Reference(s) |

|---|---|---|---|

| 10% high cleaning silica, 0.5% this compound, 0.5% sodium pyrophosphate | 8 weeks | Statistically significant reduction in stain area and intensity compared to control. | nih.govresearchgate.net |

| Whitening toothpaste with 0.5% this compound and 0.5% sodium pyrophosphate | Not specified | Significant reduction in both the area and intensity of stains. | mdpi.com |

Table 4: Compound and PubChem CID

| Compound Name | PubChem CID |

|---|---|

| This compound | 24765 |

| Hydroxyapatite | 14794 |

| Alendronate | 2088 |

| Etidronate | 3307 |

| Calcium | 5460341 |

| Arginine | 232 |

| Sodium pyrophosphate | 24454 |

Interactions of Sodium Phytate with Biological Macromolecules and Systems

Protein-Phytate Interactions

The interaction between sodium phytate and proteins is a complex process primarily driven by electrostatic forces, which can significantly alter the structural and functional properties of proteins.

The fundamental mechanism of the protein-phytate interaction is electrostatic attraction. cambridge.org At a pH below a protein's isoelectric point (pI), the protein carries a net positive charge. mdpi.com The highly polyanionic nature of the phytate molecule allows it to bind to the positively charged amino acid residues on the protein, such as arginine, lysine, and histidine. researchgate.netcambridge.org This initial, rapid binding is driven by the strong electrostatic forces between the negatively charged phosphate (B84403) groups of phytate and the positively charged groups on the protein. cambridge.orgcabidigitallibrary.org

This interaction can be influenced by the surrounding ionic environment. For instance, the presence of other anions, like chloride, can compete with phytate for binding sites on the protein, potentially nullifying the anti-nutritional effect of phytate. researchgate.netnih.gov The binding is also pH-dependent, with maximal interaction occurring at acidic pH levels where proteins are typically positively charged. cabidigitallibrary.org For example, studies with α-globulin have shown that the reaction with this compound is maximal at a pH of 2.3. cabidigitallibrary.org

The initial electrostatic binding between protein and phytate can lead to the formation of larger, insoluble complexes and aggregates. mdpi.comcambridge.org This process is often described as a two-phase event. The first phase involves the rapid electrostatic binding of phytate to protein molecules. allaboutfeed.net The second, slower phase involves the interaction of these initial complexes with other protein molecules, leading to the formation of larger aggregates that precipitate out of solution. allaboutfeed.net

The formation of these complexes can be either binary or ternary. Binary complexes, formed at a pH below the protein's isoelectric point, consist of direct salt-like linkages between the protein and phytate. cambridge.org These binary complexes are considered more significant in their potential to bind more protein compared to ternary complexes. cabidigitallibrary.org Ternary complexes form at a pH above the protein's isoelectric point, where the protein is negatively charged. In this scenario, a cation, typically a divalent mineral like Ca²⁺, acts as a bridge between the negatively charged protein and the negatively charged phytate. cambridge.org

Research using isothermal titration calorimetry to study the interaction between lysozyme (B549824) and this compound at pH 4 revealed an initial exothermic binding process, followed by an endothermic crosslinking process as more phytate was introduced, leading to the formation of phytate-lysozyme nanoparticles. researchgate.net

A significant consequence of the formation of protein-phytate complexes is a reduction in protein solubility. mdpi.comallaboutfeed.net The aggregation and precipitation of these complexes render the protein less available for digestion. mdpi.com It has been suggested that phytate can reduce the solubility of up to half of the protein in some diets. allaboutfeed.net

This compound can also directly influence the stability and activity of enzymes, which are themselves proteins. The binding of phytate to digestive enzymes can inhibit their function. researchgate.net For instance, phytate has been shown to inhibit enzymes like trypsin and chymotrypsin. researchgate.net

Studies using differential scanning calorimetry have demonstrated that this compound can structurally destabilize proteins, including enzymes, without causing complete denaturation. researchgate.netnih.gov Research on a phytase from Geobacillus sp. TF16 showed that the enzyme's thermal stability is a crucial factor for its application in animal feed, which often involves high-temperature processing. tandfonline.com The activity of phytase enzymes, which break down phytate, is itself influenced by factors like pH and temperature. For example, a phytase from Cobetia marina strain 439 exhibited optimal activity at 45°C and a pH of 7.5-8.0. mdpi.com The presence of this compound as a substrate is necessary for phytase activity, with varying concentrations affecting the reaction rate. mdpi.comjmb.or.kr

Impact on Protein Solubility and Digestibility

Gut Microbiome Interactions

The interactions between this compound and the gut microbiome are complex, with phytate influencing the diversity, composition, and function of the microbial communities residing in the gastrointestinal tract.

Dietary components are known to significantly shape the gut microbiota, and this compound is no exception. researchgate.nettandfonline.comtandfonline.com Studies in mice have demonstrated that the administration of this compound can lead to significant alterations in the diversity and composition of the gut microbiota. researchgate.nettandfonline.comtandfonline.com

Research has shown that phytate intake can increase the species richness and diversity of the gut microbial community. tandfonline.com Specifically, phytate administration has been associated with an increase in the relative abundance of certain beneficial bacteria. For example, the abundance of Lactobacillus has been observed to increase in a dose-dependent manner with phytate consumption. tandfonline.com This suggests that phytate can act as a prebiotic, promoting the growth of specific probiotic microorganisms. researchgate.nettandfonline.comtandfonline.com Conversely, phytate has also been shown to inhibit the growth of some pathogenic bacteria. researchgate.nettandfonline.comtandfonline.com

Promotion of Probiotic Growth and Inhibition of Pathogens

This compound, upon entering the gastrointestinal tract, can modulate the composition of the gut microbiota, fostering an environment that is conducive to the growth of beneficial microorganisms while inhibiting the proliferation of pathogenic bacteria. tandfonline.comtandfonline.com This selective influence on the microbial community is a key aspect of its interaction with biological systems.

Research has demonstrated that the administration of phytate can lead to an increased relative abundance of certain probiotic genera. tandfonline.com For instance, studies in mice have shown a significant upregulation in the abundance of Lactobacillus following phytate intake. tandfonline.com Lactobacillus is a well-known probiotic that confers several health benefits to the host, including anti-inflammatory effects, enhancement of the epithelial barrier function, and the production of antimicrobial compounds. tandfonline.com Similarly, the abundance of Alistipes, another beneficial genus, has been observed to increase in phytate-treated subjects. tandfonline.com

Conversely, this compound has been shown to inhibit the growth of specific pathogenic bacteria. tandfonline.com In mouse models, phytate administration led to a reduction in the relative abundance of the genus Alloprevotella, which is often associated with oral dysbiotic infections in humans. tandfonline.com Furthermore, a significant inhibitory effect was observed on the growth of Staphylococcus, a genus that includes pathogenic species like Staphylococcus aureus, responsible for a range of infections. tandfonline.com The mechanisms behind this inhibition may involve the production of antimicrobial substances by the promoted probiotics, such as lactic acid, which lowers the gut pH, creating an unfavorable environment for pathogens. core.ac.uk

The table below summarizes the findings from a study investigating the effects of different doses of this compound on the relative abundance of specific gut microbiota in mice. tandfonline.com

Table 1: Effect of this compound on the Relative Abundance of Gut Microbiota in Mice

| Microbial Genus | Effect of this compound | Significance (p-value) | Potential Implication |

|---|---|---|---|

| Lactobacillus | Increased Abundance | < 0.0001 | Promotion of Probiotic |

| Alistipes | Increased Abundance | < 0.0001 | Promotion of Probiotic |

| Alloprevotella | Decreased Abundance | < 0.05 | Inhibition of Pathogen |

Data derived from a study on mice orally gavaged with this compound for 4 weeks. tandfonline.comtandfonline.com

Influence on Inositol (B14025) Phosphate Metabolism by Gut Microbiota

The metabolism of this compound in the gut is intrinsically linked to the enzymatic activity of the resident microbiota. frontiersin.org Monogastric animals, including humans, lack the necessary endogenous phytase enzymes to efficiently hydrolyze phytic acid (the conjugate acid of phytate). frontiersin.orgnih.gov Therefore, the breakdown of phytate into lower inositol phosphate esters (such as IP5, IP4, and IP3) and myo-inositol is largely dependent on phytases produced by gut bacteria. frontiersin.orgnih.gov

The presence of phytate in the gut directly influences the microbial populations involved in its metabolism. tandfonline.com Research indicates that the introduction of phytate can alter the abundance of bacteria that harbor genes for inositol-phosphate synthase, the enzyme responsible for synthesizing inositol phosphates. tandfonline.comtandfonline.com A study using a mouse model found that while the abundance of microorganisms producing inositol-phosphate-phosphatase (which breaks down inositol phosphates) was not significantly affected, the abundance of those producing inositol-phosphate-synthase was notably decreased in phytate-treated mice compared to controls. tandfonline.comoup.com This suggests that the availability of external phytate and its breakdown products in the gut lumen may regulate the endogenous production of inositol phosphates by the microbiota. tandfonline.comtandfonline.com

The breakdown of phytate by gut microbes releases inositol 1,4,5-trisphosphate (IP3), a recognized second messenger molecule involved in various cellular signaling pathways, including the regulation of intracellular calcium levels. nih.govoup.commdpi.com This microbial metabolism of dietary phytate into biologically active molecules like IP3 is a crucial mechanism through which this compound exerts its physiological effects. nih.gov For example, IP3 derived from phytate metabolism can influence cellular functions such as cell proliferation and differentiation. nih.govmdpi.com

The table below details the observed changes in the abundance of bacteria related to inositol phosphate metabolism in response to this compound administration in a research setting. tandfonline.com

Table 2: Influence of this compound on Gut Microbiota Involved in Inositol Phosphate Metabolism

| Microbial Function (Enzyme) | Effect of this compound | Significance (p-value) | Observation |

|---|---|---|---|

| Inositol-phosphate-phosphatase producers | No significant difference | 0.9963 | The capacity to dephosphorylate inositol phosphates remained stable. |

Data derived from a study predicting microbial community functions based on 16S rRNA gene sequences in mice. tandfonline.comtandfonline.com

Synthesis, Derivatization, and Modification of Sodium Phytate

Laboratory and Industrial Synthesis Methods

The synthesis of sodium phytate, both in laboratory and industrial settings, primarily revolves around the neutralization of phytic acid.

Laboratory Synthesis: In a typical laboratory-scale synthesis, phytic acid is dissolved in an aqueous solution. Sodium hydroxide (B78521) is then incrementally added to this solution until a neutral pH is achieved. The resulting this compound is isolated as a solid by evaporating the water. An alternative laboratory method involves the precipitation of this compound from a reaction mixture of phytic acid and an excess of sodium hydroxide by adding alcohol, such as methanol (B129727) or ethanol. The resulting precipitate is then filtered, washed, and dried. cdnsciencepub.com

Industrial Production: On an industrial scale, the process begins with the extraction of phytic acid from plant-based sources rich in this compound, such as corn steep liquor or rice bran. This extraction is often carried out using a strong acid like hydrochloric acid to solubilize the phytic acid. cerealsgrains.org The extracted phytic acid solution is then neutralized with sodium hydroxide under controlled conditions. Purification of the resulting this compound is commonly achieved through methods like crystallization or precipitation to obtain a product of the desired purity. One patented process describes obtaining this compound with a purity of up to 99.53% through a series of purification and crystallization steps. google.com

A lab-scale procedure for preparing this compound from rice bran involves extracting the phytate, precipitating it with barium hydroxide, and then re-dissolving it after washing and treatment with sulfuric acid. nih.gov Impurities are precipitated, and the sodium salt is recovered by the addition of sodium hydroxide. nih.gov

Environmental Impact and Role of Sodium Phytate

Sodium phytate, the sodium salt of phytic acid, is a naturally occurring compound found in plant-based sources like seeds and grains. fishersci.co.uknih.gov Its environmental impact is multifaceted, influenced by its use as a chelating agent and its role as a primary storage form of phosphorus in plants. wikipedia.orgfishersci.atnih.gov

Advanced Analytical Techniques for Sodium Phytate Research

Chromatographic Methods

Chromatography is a fundamental technique for the separation and analysis of complex mixtures. For sodium phytate and its derivatives, High-Performance Liquid Chromatography (HPLC) and Ion Exchange Chromatography are particularly valuable.

High-Performance Liquid Chromatography (HPLC) for Phytate and Inositol (B14025) Phosphate (B84403) Isomers

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of inositol phosphate isomers. nih.gov The development of various HPLC methods has been essential for separating these closely related compounds from complex biological and food matrices. nih.govspringernature.com

Early applications of HPLC for phytic acid determination in food samples, such as rice bran, emerged in the early 1980s. nih.gov These initial methods often utilized reversed-phase columns with a differential refractive index detector for the analysis of different inositol phosphates. nih.gov Over the years, significant advancements have been made to improve separation efficiency and detection sensitivity.

One approach involves the use of reversed-phase columns with a micellar mobile phase containing a surfactant like hexadecyltrimethylammonium hydroxide (B78521). nih.gov This method allows for the separation of several inositol phosphate positional isomers by manipulating parameters such as surfactant concentration and mobile phase pH. nih.gov Another strategy is ion-pair chromatography on C18 reversed-phase columns, which can be used for the simultaneous determination of phytic acid and higher inositol phosphates (InsP3-InsP5). nih.gov

The coupling of HPLC with electrospray ionization mass spectrometry (HPLC-ESI-MS) offers a rapid and sensitive method for the simultaneous detection of all six forms of inositol phosphate (InsP). springernature.com This technique can detect InsPs within a 20-minute sample injection, with detection limits as low as 25 pmol. springernature.com For the separation of all inositol phosphate isomers from IP1 to IP8, a weak anion exchange column with an ammonium (B1175870) carbonate and methanol (B129727) gradient can be employed. claremont.edu

The choice of column and mobile phase is critical for achieving optimal separation. Both reversed-phase and anion-exchange columns have been successfully used. nih.govclaremont.edu Isocratic elution with phosphate buffers on anion-exchange HPLC systems provides an automated method for analyzing inositol phosphate isomers. nih.gov

Table 1: Comparison of HPLC Methods for Inositol Phosphate Analysis

| HPLC Method | Column Type | Mobile Phase/Eluent | Detection Method | Application |

| Reversed-Phase HPLC | Reversed-Phase | Micellar mobile phase with hexadecyltrimethylammonium hydroxide | Refractive Index or other suitable detector | Separation of inositol phosphate positional isomers nih.gov |

| Ion-Pair Chromatography | C18 Reversed-Phase | Mobile phase at pH 4.3 | UV or other suitable detector | Simultaneous determination of phytic acid and higher inositol phosphates nih.gov |

| HPLC-ESI-MS | Anion Exchange | Ammonium carbonate and methanol gradient | Electrospray Ionization Mass Spectrometry | Rapid quantitative analysis of all InsP forms springernature.com |

| Anion-Exchange HPLC | Anion Exchange | Isocratic phosphate buffers | Not specified | Automated analysis of inositol phosphate isomers nih.gov |

Ion Exchange Chromatography for Purification and Quantification

Ion exchange chromatography (IEC) is a widely used technique for the purification and quantification of this compound and other inositol phosphates from various samples. chemijournal.comnih.govajol.info This method separates molecules based on their net charge by utilizing a charged stationary phase.

The principle of IEC in phytate analysis involves the extraction of phytates from a sample, commonly with dilute hydrochloric acid, followed by their separation on an anion exchange resin. chemijournal.com Inorganic phosphate can be eluted first, followed by the elution of phytate using a higher concentration of a salt solution, such as sodium chloride. nih.govmdpi.com

Several types of anion exchange resins have been employed, including AG 1-X4 and Dowex 1. chemijournal.commdpi.com The separated phytate can then be quantified. One common approach involves the wet digestion of the eluted phytate fraction to release inorganic phosphorus, which is then measured colorimetrically. chemijournal.com

High-performance ion chromatography (HPIC) offers enhanced separation and quantification capabilities. nih.govresearchgate.net HPIC methods can separate a wide range of inositol phosphates, sometimes resolving up to 35 inositol phosphates into 27 peaks using a gradient elution program. nih.gov Detection in HPIC can be achieved through various means, including suppressed conductivity detection or UV absorbance after post-column complexation with iron(III). nih.govedpsciences.org The use of a nitric acid eluent is often necessary to prevent the precipitation of iron phytate. nih.govmdpi.com

The combination of IEC for sample cleanup with other analytical techniques like HPLC has also been a common practice to improve the accuracy of phytate determination in complex food matrices. chemijournal.com

Table 2: Key Parameters in Ion Exchange Chromatography for Phytate Analysis

| Parameter | Description | Common Practice/Reagent |

| Extraction | Release of phytate from the sample matrix. | Dilute Hydrochloric Acid (HCl) chemijournal.com |

| Stationary Phase | The charged resin used for separation. | Anion exchange resins like AG 1-X4 or Dowex 1 chemijournal.commdpi.com |

| Elution of Phytate | Displacing the bound phytate from the column. | Stepwise or gradient elution with NaCl or other salts nih.govchemijournal.com |

| Quantification | Measurement of the separated phytate. | Colorimetric measurement of released inorganic phosphorus after digestion or direct detection in HPIC nih.govchemijournal.com |

| HPIC Detection | Method of detecting phytate after HPIC separation. | Suppressed conductivity or post-column derivatization with Fe(III) and UV detection nih.govedpsciences.org |

Spectrophotometric and Colorimetric Methods

Spectrophotometric and colorimetric methods are widely used for the quantification of phytate, often by measuring the amount of inorganic phosphate released through hydrolysis or by direct colorimetric reactions.

Measurement of Inorganic Phosphate Release

A common approach to quantify phytate involves its enzymatic or chemical hydrolysis to release inorganic phosphate (Pi), which can then be measured using various assays. megazyme.com Phytase is an enzyme that specifically hydrolyzes phytic acid, breaking it down into myo-inositol phosphates and inorganic phosphate. megazyme.com Alkaline phosphatase can be used subsequently to ensure the complete release of phosphate from lower myo-inositol phosphate forms. megazyme.com

The released inorganic phosphate can be quantified using a spectrophotometric method. nih.gov One such method involves the reaction of phosphate with specific reagents to form a colored complex, the absorbance of which is proportional to the phosphate concentration. megazyme.comsemanticscholar.org This indirect measurement of phytate through the quantification of its constituent phosphate is a well-established analytical strategy. encyclopedia.pub

Molybdenum Blue Reaction-Based Assays

The molybdenum blue reaction is a classic and widely adopted colorimetric method for the determination of orthophosphate. encyclopedia.pub This assay forms the basis for many spectrophotometric methods used to quantify phytate after its hydrolysis. megazyme.comresearchgate.netoup.com

The principle of the assay involves the reaction of inorganic phosphate with ammonium molybdate (B1676688) in an acidic medium to form a phosphomolybdate complex (12-molybdophosphoric acid). megazyme.com This complex is then reduced by a reducing agent, such as ascorbic acid, to form a stable, intensely blue-colored complex known as molybdenum blue. megazyme.com The intensity of the blue color, which is measured spectrophotometrically at a specific wavelength (commonly around 655 nm or 830 nm), is directly proportional to the amount of inorganic phosphate present. nih.govmegazyme.com

This method has been officially recognized, with a procedure involving preliminary ion-exchange purification and sample digestion being published by the AOAC as an official analytical method for determining phytic acid content in foodstuffs. nih.govmdpi.com However, it is important to note that without proper purification, this method may overestimate phytate content as it also detects lower inositol phosphates. nih.gov Modifications to the classic method have been developed to improve its specificity and accuracy. researchgate.netoup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound and its various inositol phosphate isomers. cabidigitallibrary.org It provides comprehensive information about the chemical and structural environment of atomic nuclei, such as ¹H, ¹³C, and ³¹P, allowing for the determination of the number and position of phosphate groups on the inositol ring and the conformation of the molecule. cabidigitallibrary.org

Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed. ¹H and ³¹P NMR are particularly useful. The ³¹P NMR spectrum of phytic acid typically shows multiple peaks due to the different chemical environments of the six phosphate groups. orgprints.org The chemical shifts and coupling constants observed in the NMR spectra provide critical data for structural assignment. researchgate.net For instance, the hydrolysis of this compound by the enzyme phytase can be monitored over time using ³¹P NMR, observing the decrease in the signals corresponding to phytic acid (IP6) and the appearance of signals from lower inositol phosphates (IP5, IP4, etc.) and inorganic phosphate. orgprints.orgresearchgate.net

Solid-state NMR, specifically ¹³C cross-polarization magic-angle spinning (CPMAS) NMR, has been used to investigate the conformational structures of metal phytate complexes. These studies have shown that different metal cations can induce conformational changes in the inositol ring. Furthermore, 2D NMR experiments like Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Exchange Spectroscopy (EXSY) provide detailed connectivity information, aiding in the unambiguous assignment of complex structures. cabidigitallibrary.orgdntb.gov.ua The use of chiral solvating agents in ³¹P NMR has also enabled the differentiation and assignment of enantiomers of inositol phosphates. nih.gov

Table 3: Applications of NMR Spectroscopy in this compound Research

| NMR Technique | Nuclei Observed | Information Obtained |

| ¹H NMR | ¹H | Provides information on the proton environment and their coupling to neighboring atoms. cabidigitallibrary.orgresearchgate.net |

| ³¹P NMR | ³¹P | Determines the number and chemical environment of phosphate groups, crucial for identifying different inositol phosphate isomers and monitoring enzymatic reactions. orgprints.orgnih.gov |

| ¹³C NMR | ¹³C | Elucidates the carbon skeleton of the inositol ring and can reveal conformational changes. nih.gov |

| 2D NMR (HSQC, HMBC, EXSY) | ¹H, ¹³C, ³¹P | Provides detailed structural information, including connectivity between atoms and conformational exchange, leading to unambiguous structural elucidation. cabidigitallibrary.orgdntb.gov.ua |

| Solid-State NMR (CPMAS) | ¹³C | Investigates the conformation of solid-state metal phytate complexes. |

Differential Scanning Calorimetry (DSC) for Protein Interaction Studies

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. creative-proteomics.com In the context of this compound research, DSC is a powerful tool for investigating the conformational changes and structural stability of proteins upon interaction with phytate. creative-proteomics.com

Research employing DSC has demonstrated that this compound can influence the structural stability of various proteins. acs.orgnih.gov The interaction is primarily electrostatic, occurring between the polyanionic phytate molecule and positively charged amino acid residues on the protein surface. researchgate.net This can lead to the formation of protein-phytate complexes. researchgate.netacs.org

A study investigating the interaction between this compound and three different proteins—lysozyme (B549824), myoglobin (B1173299), and human serum albumin—utilized DSC to assess changes in their structural stability. acs.orgnih.gov The key findings from the DSC analysis were centered on the temperature of maximum unfolding (T_m), which is a measure of the protein's thermal stability. acs.org

Lysozyme: This protein is positively charged at neutral pH and was found to bind with phytate through electrostatic interactions. acs.orgnih.gov DSC scans showed that this binding could lead to an indirect stabilization of the protein. acs.org

Myoglobin and Human Serum Albumin: These proteins, which are neutral or negatively charged at neutral pH, did not form complexes with phytate. acs.orgnih.gov Instead, DSC analysis revealed that the addition of this compound reduced their structural stability. The T_m value for myoglobin decreased from 80.9 °C to 73.9 °C in the presence of 100 mM this compound. acs.org Similarly, the T_m for human serum albumin dropped from 85.7 °C to 82.7 °C with the addition of 20 mM this compound. acs.org

These studies conclude that this compound structurally destabilizes proteins to which it does not bind electrostatically, while its interaction with positively charged proteins is more complex. acs.orgacs.org The destabilization is thought to occur because the localized negative charge from bound phytate attracts nearby basic residues and repels acidic ones, disrupting the native structure. acs.org

Table 1: Effect of this compound on Protein Thermal Stability (T_m) Measured by DSC Data sourced from a study on protein-phytate interactions. acs.org

| Protein | This compound Concentration (mM) | Temperature of Maximum Unfolding (T_m) (°C) | Change in T_m (°C) |

|---|---|---|---|

| Myoglobin | 0 | 80.9 | - |

| Myoglobin | 100 | 73.9 | -7.0 |

| Human Serum Albumin | 0 | 85.7 | - |

| Human Serum Albumin | 20 | 82.7 | -3.0 |

Energy Dispersive X-ray (EDX) Analysis for Elemental Composition in Modified Materials

Energy Dispersive X-ray (EDX) spectroscopy, also known as EDS, is an analytical technique used for the elemental analysis or chemical characterization of a sample. creative-biostructure.com It is often integrated with electron microscopy instruments like Scanning Electron Microscopy (SEM). creative-biostructure.com In research involving this compound, EDX is crucial for confirming the successful incorporation and distribution of phytate into or onto a modified material by detecting its constituent elements, particularly phosphorus (P) and sodium (Na). mdpi.comresearchgate.net

Several studies have utilized EDX to verify the presence of this compound in composite materials:

Polymer Nanofibers: In the development of polyaniline (PANI) nanofibers doped with this compound, EDX analysis was performed to investigate the elemental composition. The resulting spectrum confirmed the presence of Carbon (C), Oxygen (O), Nitrogen (N), Sodium (Na), and Phosphorus (P). The detection of Na and P was presented as direct evidence of the successful incorporation of the this compound dopant into the polymer structure. mdpi.com

Cathode Materials: For high-voltage battery applications, LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811) cathode particles were modified with a this compound cross-linked polyacrylic acid binder. EDX (referred to as EDS) mapping showed a homogeneous distribution of elemental phosphorus across the particle surfaces, indicating that this compound effectively chelated onto the NCM811 particles. acs.org

Bioremediation Agents: In a study on the phytoremediation of acid mine drainage, water hyacinth was used in conjunction with this compound to enhance the uptake of heavy metals. EDX analysis of the plant's roots and stems was used to detect the presence and location of accumulated manganese. nih.gov

EDX analysis is a non-destructive method that provides qualitative and quantitative information about the elemental makeup of a sample, making it an indispensable tool for verifying the composition of novel materials modified with this compound. creative-biostructure.com

Table 2: EDX Analysis of this compound in Modified Materials Summary of research findings confirming the presence of phytate-derived elements.

| Modified Material | Analytical Goal | Key Elements Detected from Phytate | Reference |

|---|---|---|---|

| Polyaniline (PANI) Nanofibers | Confirm doping | Na, P | mdpi.com |

| LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811) Particles | Confirm surface chelation and distribution | P | acs.org |

| Water Hyacinth Roots | Analyze elemental uptake in phytoremediation | (Used to detect target metals sequestered by phytate) | nih.gov |

Electrochemical Impedance Spectroscopy (EIS) for pH-Responsive Studies

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for characterizing a wide range of electrochemical systems. It measures the impedance of a system over a range of frequencies, providing insight into processes like charge transfer, diffusion, and the properties of interfaces. mdpi.com In the study of this compound, EIS is particularly valuable for investigating the pH-responsive behavior of materials that incorporate it, such as smart coatings designed for corrosion protection.

The pH-responsive release of corrosion inhibitors is a key feature of "smart" self-healing coatings. This compound is an eco-friendly corrosion inhibitor that can be loaded into pH-sensitive carriers. researchgate.netdntb.gov.ua EIS has been used to demonstrate this functionality. In one study, mesoporous chitosan (B1678972) microspheres were loaded with this compound and incorporated into a water-based coating. researchgate.net The release of the inhibitor in response to local pH changes (often occurring at corrosion sites) was monitored using EIS. The results showed that coatings containing the phytate-loaded microspheres exhibited high anti-corrosion performance and self-healing capabilities, which was attributed to the pH-triggered release of this compound. researchgate.netdntb.gov.ua

EIS can also be used to evaluate the charge transfer process at electrode/electrolyte interfaces. mdpi.com In a study on supercapacitors using this compound-doped PANI electrodes, EIS was used to analyze the device's performance. The corresponding Nyquist plot, a common way to represent EIS data, provided information about the charge transfer resistance at the electrode surface, which is influenced by the dopant and the material's interaction with the electrolyte. mdpi.com The technique is sensitive to changes at this interface, which can be affected by factors such as pH. mdpi.com

Therefore, EIS serves as a critical tool for demonstrating the pH-responsive characteristics of systems containing this compound, especially in the field of smart materials for applications like corrosion inhibition.

Future Directions and Research Gaps in Sodium Phytate Studies

Elucidation of Pharmacological Mechanisms of Action and Adverse Effects in Preclinical Studies

Future preclinical research is crucial for a deeper understanding of the pharmacological mechanisms of sodium phytate. nih.gov Current knowledge suggests that its primary mechanism involves the chelation of mineral cations, which contributes to its antioxidant properties by reducing the oxidative stress caused by free metals like iron. patsnap.com However, the full spectrum of its cellular and molecular interactions remains to be clarified.

Key areas for future investigation include:

Enzyme Inhibition: Phytic acid and its derivatives have been shown to inhibit several key enzymes, including 5-alpha reductase, aldose reductase, cyclooxygenase, and lipase (B570770). researchgate.net Further studies are needed to understand the specificity and clinical relevance of these inhibitory actions.